molecular formula C10H14BrNO3S B1275992 2-bromo-N-(3-methoxypropyl)benzenesulfonamide CAS No. 848906-56-9

2-bromo-N-(3-methoxypropyl)benzenesulfonamide

Cat. No. B1275992
M. Wt: 308.19 g/mol
InChI Key: INMIIMPWVZAGOO-UHFFFAOYSA-N
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Description

2-bromo-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. It is characterized by a benzenesulfonamide moiety substituted with a bromine atom and a 3-methoxypropyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds has been explored in several studies. For instance, the directed lithiation of N-benzenesulfonyl-3-bromopyrrole with LDA in THF at -78 degrees C generated a lithio species that could be reacted with electrophiles to produce functionalized pyrroles . Another study described the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are inhibitors of kynurenine 3-hydroxylase, indicating the versatility of benzenesulfonamide derivatives in biochemical applications . Additionally, novel 2-methoxycarbonyl-5-arylazomethine benzenesulfonamides were synthesized using microwave or ultrasonic irradiation, showcasing modern techniques in the synthesis of sulfonamide derivatives .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex and is often characterized using various spectroscopic methods. For example, the study on by-products in N-Benzyl-2-bromo-3-methoxypropionamide, a compound structurally related to 2-bromo-N-(3-methoxypropyl)benzenesulfonamide, utilized 1H NMR, 13C NMR, and IR spectroscopy to confirm the molecular structures of impurities . This indicates the importance of thorough structural analysis in the synthesis of benzenesulfonamide compounds.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo a variety of chemical reactions. The synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene involved the reaction between tris(5-bromo-2-methoxyphenyl)bismuth and benzenesulfonic acid in the presence of hydrogen peroxide . This demonstrates the reactivity of benzenesulfonamide compounds with other reagents and their potential to form complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their functional groups. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the acidity of the sulfonamide group and its hydrogen bonding capabilities. The solubility, melting point, and stability of these compounds can also vary significantly depending on their molecular structure. While the specific properties of 2-bromo-N-(3-methoxypropyl)benzenesulfonamide are not detailed in the provided papers, the studies on related compounds suggest that such properties are crucial for their practical applications and biological activities [1-7].

Scientific Research Applications

Photodynamic Therapy and Photosensitizing Properties

  • Photodynamic Therapy Applications : The synthesized zinc(II) phthalocyanines with benzenesulfonamide derivative substituents exhibited potential as Type II photosensitizers for cancer treatment in photodynamic therapy. This is attributed to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
  • Photophysicochemical Properties for Photocatalytic Applications : Compounds like zinc(II) phthalocyanine with benzenesulfonamide derivative substituents displayed properties suitable for photocatalytic applications, emphasizing the versatile use of such derivatives in light-involved chemical processes (Öncül, Öztürk, & Pişkin, 2021).

Catalysis and Synthetic Chemistry

  • Cleavage of Ethers : Benzenesulfonamide derivatives have been employed in the cleavage of ethers, showcasing their role in synthetic chemistry. A particular study demonstrated the use of ionic liquid and benzenesulfonamide derivatives in the cleavage of aryl alkyl ethers, highlighting a green chemical method for such transformations (Boovanahalli, Kim, & Chi, 2004).

Drug Development and Biological Activity

  • Antibacterial Agents : N-substituted derivatives of benzenesulfonamides have been synthesized and evaluated for their antibacterial activity against certain bacterial strains, showcasing the potential medicinal applications of these compounds (Abbasi et al., 2019).
  • Enzyme Inhibition : Certain benzenesulfonamide derivatives have been identified as potent inhibitors of enzymes like cholinesterases, indicating their potential use in conditions such as Alzheimer’s disease (Abbasi et al., 2014).

Material Science and Structural Analysis

  • Crystal Structure Analysis : Benzenesulfonamide derivatives have been a subject of structural analysis, contributing to our understanding of molecular geometry and intermolecular interactions in crystal engineering (Sreenivasa et al., 2014).

Safety And Hazards

Safety data sheets suggest that if inhaled or contacted with skin or eyes, the affected individual should be moved to fresh air, rinse with water, and seek medical attention . In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam .

properties

IUPAC Name

2-bromo-N-(3-methoxypropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3S/c1-15-8-4-7-12-16(13,14)10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMIIMPWVZAGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406592
Record name 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-methoxypropyl)benzenesulfonamide

CAS RN

848906-56-9
Record name 2-bromo-N-(3-methoxypropyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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